molecular formula C10H8BrNO2 B14058352 (R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile

(R)-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile

Cat. No.: B14058352
M. Wt: 254.08 g/mol
InChI Key: ZLZNYLRQDOZUST-QMMMGPOBSA-N
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Description

®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile is an organic compound with a complex structure that includes a bromomethyl group, a dihydrobenzo[b][1,4]dioxine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile typically involves multiple steps, starting from readily available precursors One common method involves the bromination of a suitable precursor, followed by cyclization to form the dihydrobenzo[b][1,4]dioxine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The dihydrobenzo[b][1,4]dioxine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.

Scientific Research Applications

®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The dihydrobenzo[b][1,4]dioxine ring and carbonitrile group can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    ®-3-(Methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile: Lacks the halogen atom, resulting in different reactivity.

    ®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group.

Uniqueness

®-3-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile is unique due to the presence of the bromomethyl group, which imparts specific reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

(3R)-3-(bromomethyl)-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

InChI

InChI=1S/C10H8BrNO2/c11-4-8-6-13-9-2-1-7(5-12)3-10(9)14-8/h1-3,8H,4,6H2/t8-/m0/s1

InChI Key

ZLZNYLRQDOZUST-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=CC(=C2)C#N)CBr

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)C#N)CBr

Origin of Product

United States

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